molecular formula C27H33N3O2 B11412672 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11412672
M. Wt: 431.6 g/mol
InChI Key: HSLLSRORIASHGO-UHFFFAOYSA-N
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Description

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of a benzodiazole ring, a pyrrolidinone ring, and various substituents

Preparation Methods

The synthesis of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Cyclohexylethyl Group: This step involves the alkylation of the benzodiazole ring with a cyclohexylethyl halide under basic conditions.

    Formation of the Pyrrolidinone Ring: This can be synthesized by the reaction of an appropriate amine with a γ-lactone.

    Attachment of the Ethoxyphenyl Group: This final step involves the coupling of the pyrrolidinone ring with an ethoxyphenyl halide under suitable conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrrolidinone ring and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring may facilitate binding to biological targets, while the pyrrolidinone ring could influence the compound’s pharmacokinetic properties. The cyclohexylethyl and ethoxyphenyl groups may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar compounds to 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one include:

The uniqueness of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one lies in its specific combination of substituents, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H33N3O2/c1-2-32-25-15-9-8-14-24(25)30-19-21(18-26(30)31)27-28-22-12-6-7-13-23(22)29(27)17-16-20-10-4-3-5-11-20/h6-9,12-15,20-21H,2-5,10-11,16-19H2,1H3

InChI Key

HSLLSRORIASHGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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